Cas no 936074-68-9 (Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate)

エチル(6-アミノ-1,3-ベンゾジオキソール-5-イル)カルバメートは、有機合成化学において重要な中間体として利用される化合物です。ベンゾジオキソール骨格とアミノ基、カルバメート基を有するため、医薬品や農薬の原料としての応用が期待されます。高い反応性を持つアミノ基を保護した形で提供されるため、選択的な反応が可能です。また、結晶性が良好で取り扱いやすく、安定性にも優れています。この化合物は、複雑な分子構築における多段階合成において有用性が認められています。

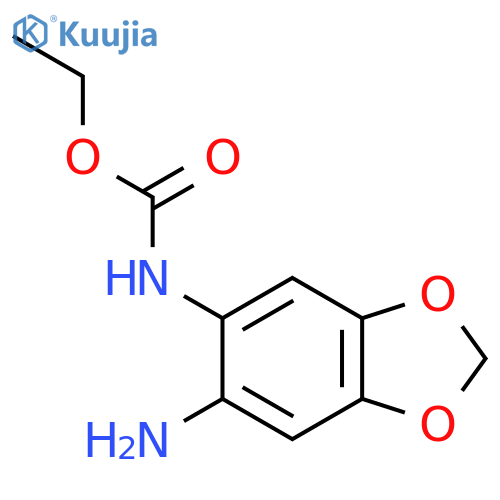

936074-68-9 structure

商品名:Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

CAS番号:936074-68-9

MF:C10H12N2O4

メガワット:224.213282585144

MDL:MFCD09743352

CID:4720513

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

- Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate

- N-(6-amino(2H-benzo[3,4-d]1,3-dioxolen-5-yl))ethoxycarboxamide

- STK737662

- SBB018678

- ST085620

- ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate

- carbamic acid, (6-amino-1,3-benzodioxol-5-yl)-, ethyl ester

- Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

-

- MDL: MFCD09743352

- インチ: 1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)

- InChIKey: IRKFKSOYYOSKEA-UHFFFAOYSA-N

- ほほえんだ: O1COC2C=C(C(=CC1=2)NC(=O)OCC)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 261

- トポロジー分子極性表面積: 82.8

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB414872-500 mg |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | 500MG |

€254.60 | 2023-02-19 | ||

| TRC | E258410-1000mg |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | 1g |

$ 720.00 | 2022-06-05 | ||

| abcr | AB414872-5 g |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | 5g |

€907.00 | 2023-04-24 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384457-5g |

Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |

936074-68-9 | 97% | 5g |

¥9360.00 | 2024-04-24 | |

| Ambeed | A890007-5g |

Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |

936074-68-9 | 97% | 5g |

$994.0 | 2024-04-16 | |

| Crysdot LLC | CD11009622-5g |

Ethyl (6-aminobenzo[d][1,3]dioxol-5-yl)carbamate |

936074-68-9 | 97% | 5g |

$752 | 2024-07-19 | |

| A2B Chem LLC | AJ00249-500mg |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | >95% | 500mg |

$467.00 | 2024-07-18 | |

| A2B Chem LLC | AJ00249-5g |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | >95% | 5g |

$995.00 | 2024-07-18 | |

| abcr | AB414872-1g |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate; . |

936074-68-9 | 1g |

€317.00 | 2025-02-21 | ||

| TRC | E258410-250mg |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate |

936074-68-9 | 250mg |

$ 275.00 | 2022-06-05 |

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

936074-68-9 (Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:936074-68-9)Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

清らかである:99%

はかる:5g

価格 ($):895.0